1-甲基-N-(丙-2-基)-1H-咪唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is a chemical compound with the molecular formula C8H15N3. It is also known as Clonidine, a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system, leading to a decrease in heart rate and blood pressure.
科学研究应用
N-[3-(1-甲基-1H-2-咪唑基)丙基]苯甲酰胺和N-[3-(1-甲基-1H-2-咪唑基)丙基]苯磺酰胺的合成
本研究合成了一系列取代的N-(4-取代-苯甲酰基)-N-[3-(1-甲基-1H-咪唑-2-基)丙基]胺和N-芳基磺酰基-N-[3-(1-甲基-1H-咪唑-2-基)丙基]胺。这些化合物分别由3-(1-甲基-1H-咪唑-2-基)丙-1-胺与取代的苯甲酰氯或取代的苯磺酰氯反应生成。本研究证明了1-甲基-1H-咪唑-2-胺在形成取代的苯甲酰胺和苯磺酰胺方面的多功能性,这对于各种化学合成很重要(Shafiee等人,2005年)。
合成具有恶二唑核心的苯并咪唑作为抗癌剂
本研究涉及合成了新的1-(1H-苯并[d]咪唑-2-基)-3-(1,3,4-恶二唑-5-取代衍生物-2-基)丙-1-酮。这些化合物在体外显示出显着至良好的抗癌活性。特别是一种化合物由于其显着的生长抑制活性而成为先导化合物。本研究突出了1-甲基-1H-咪唑-2-胺衍生物在开发抗癌剂方面的潜力(Rashid等人,2012年)。
碘化钯催化的氧化氨羰化-杂环化方法构建功能化苯并咪唑咪唑
本研究描述了一种用于功能化1H-苯并[d]咪唑[1,2-a]咪唑的新型合成方法。该方法涉及N-取代-1-(丙-2-炔-1-基)-1H-苯并[d]咪唑-2-胺的氧化氨羰化,证明了1-甲基-1H-咪唑-2-胺在生成复杂杂环化合物方面的化学灵活性和实用性(Veltri等人,2018年)。
作用机制
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for neurotransmission.
Mode of Action
1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine acts as a potent inhibitor of GlyT1 .
Biochemical Pathways
The inhibition of GlyT1 by 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine affects the glycinergic neurotransmission pathway . Increased glycine levels in the synaptic cleft enhance the activation of glycine receptors, which are involved in various neural functions, including motor control and sensory processing .
Pharmacokinetics
1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine exhibits a favorable pharmacokinetics profile . It also elicits an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats , indicating its ability to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of GlyT1 and the subsequent increase in synaptic glycine concentrations can lead to enhanced glycinergic neurotransmission . This can potentially have therapeutic effects in conditions where glycinergic neurotransmission is impaired, such as schizophrenia .
属性
IUPAC Name |
1-methyl-N-propan-2-ylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)9-7-8-4-5-10(7)3/h4-6H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDZUOYFDBMNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。